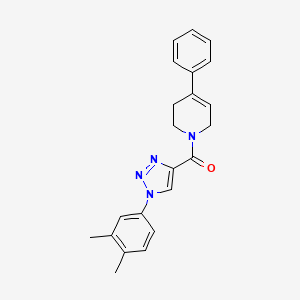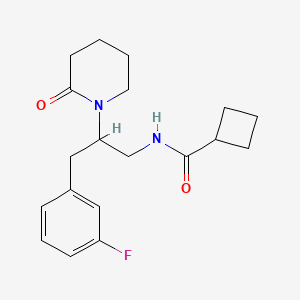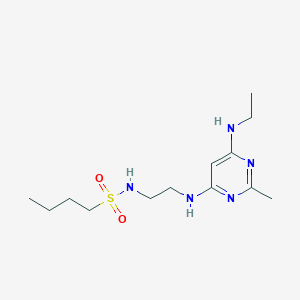
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-amino-5,5-dimethylcyclohexane-1,3-dione, is an organic compound belonging to the family of cyclic ketones. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of other compounds. It has been studied extensively in the past few years due to its potential applications in the fields of medicinal chemistry, drug discovery and development, and chemical synthesis.
Applications De Recherche Scientifique
Electrophilic Iodination
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione acts as a mild electrophilic iodinating agent, selectively iodinating electron-rich aromatics. Its benign nature enables selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Tautomer Stability
A study evaluating the stability of tautomers based on Gibbs free energies found that enaminone forms of 2-(anilinemethylidene)cyclohexane-1,3-dione exhibit notable stability. The study underscores the zwitterionic character of these enaminones, which is enhanced by naphthoannulation and the insertion of electron-withdrawing substituents (Dobosz, Mućko, & Gawinecki, 2020).
Chemical Synthesis
The compound serves as a precursor in the synthesis of β,β-diacyl-enamines and -enoles. A specific three-component condensation involving active methylene compounds demonstrates its versatility in chemical synthesis, leading to a variety of anilinomethylene-1,3-dicarbonyls (Wolfbeis & Junek, 1979).
Formation of Benzenes
Dimedone and derivatives undergo reactions leading to a variety of dimethylresorcinol derivatives. This process is significant for the synthesis of polysubstituted benzenes, highlighting the compound's role in creating complex organic structures (Nelson & Nelson, 1992).
Biocatalytic Applications
An efficient method for synthesizing 2,2'-arylmethylene dicyclohexane-1,3-dione derivatives employs Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst. This approach is noted for its simplicity, high yields, and environmental friendliness, showcasing the potential of biocatalysis in organic synthesis (Astarian et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Aniline", "5,5-dimethylcyclohexane-1,3-dione", "Catalyst" ], "Reaction": [ "Aniline is added to a solution of 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The resulting product is then isolated and purified using standard techniques such as recrystallization or chromatography." ] } | |
Numéro CAS |
29974-49-0 |
Nom du produit |
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.306 |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 |
Clé InChI |
KAKVULZOERVUHW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)


![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)
